Spirodionic acid

Description

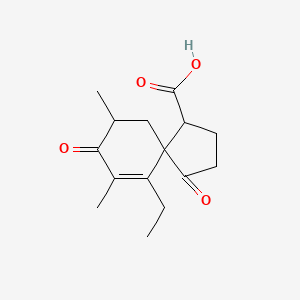

Structure

3D Structure

Properties

IUPAC Name |

10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDLVXYMKUPPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Spirodionic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirodionic acid is a novel microbial metabolite first isolated from Streptomyces sp. Tü 6077.[1] Its unique spiro[4.5]decene skeleton, characterized by a fused five- and six-membered ring system, presents a compelling scaffold for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, biosynthesis, and synthetic pathways. While detailed biological activity and specific signaling pathway modulations are yet to be extensively reported in the literature, this guide lays the foundational chemical knowledge necessary for further investigation into its potential as a bioactive compound.

Chemical Structure and Elucidation

The chemical formula for this compound is C₁₅H₂₀O₄.[2] The structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Core Scaffold: this compound possesses a spiro[4.5]dec-6-ene-1,8-dione core. This bicyclic system consists of a cyclopentane ring and a cyclohexene ring sharing a single carbon atom (the spiro center).

Substituents: The core scaffold is further functionalized with:

-

An ethyl group.

-

A carboxylic acid moiety.

-

Three stereogenic centers, leading to specific stereoisomers.

The structural elucidation was instrumental in understanding its novel architecture and biosynthetic origins.[1]

Table 1: Physicochemical Properties of this compound and Related Scaffolds

| Property | Value | Source/Comment |

| This compound | ||

| Molecular Formula | C₁₅H₂₀O₄ | [2] |

| Molecular Weight | 264.32 g/mol | PubChem CID: 23635065 |

| Physical State | Solid | Targetmol |

| Spiro[4.5]decane (Parent Scaffold) | ||

| Boiling Point | 107-114 °C (at 22 Torr) | ChemicalBook (for Spiro[4.5]decan-1-one) |

| Density | 0.978 g/cm³ (at 25 °C) | ChemicalBook (for Spiro[4.5]decan-1-one) |

| Propionic Acid (Functional Group) | ||

| pKa | 4.87 | [3] |

| logP | 0.33 | [3] |

| Melting Point | -20.5 °C | [4] |

| Boiling Point | 141.15 °C | [4] |

| Solubility in water | Miscible | [4] |

Biosynthesis

The biosynthesis of this compound in Streptomyces sp. is proposed to occur via a fascinating intermolecular Diels-Alder-type reaction.[1] This cycloaddition involves the precursors 6-ethyl-2H-pyrone and sarkomycin.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Streptomyces sp. Tü 6077

A general protocol for the isolation of metabolites from Streptomyces species involves the following steps. Specific details for this compound would be found in the primary literature.[1]

-

Fermentation: Culturing of Streptomyces sp. Tü 6077 in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: After a specific incubation period, the culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques (e.g., silica gel column chromatography, High-Performance Liquid Chromatography - HPLC) to separate the different components.

-

Purification and Identification: Fractions containing the compound of interest are further purified, and the structure is confirmed using spectroscopic methods like NMR and MS.

Caption: General workflow for isolating this compound.

Total Synthesis of this compound

The total synthesis of this compound has been achieved, providing a chemical route to this natural product and allowing for the synthesis of analogs for further study. One reported synthesis involves a selective spiroannelation strategy using a twofold Michael addition.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the specific biological activities of this compound. While many spirocyclic compounds exhibit a range of biological effects, including antimicrobial and anticancer activities, specific studies on this compound are not yet available in the public domain.

Therefore, no specific signaling pathways modulated by this compound can be definitively described at this time. Future research in this area is critical to understanding the potential of this compound in drug development.

Future Directions

The novel structure of this compound makes it an intriguing candidate for biological screening. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities of this compound.

-

Mechanism of Action Studies: If biological activity is identified, subsequent studies to elucidate the specific molecular targets and signaling pathways involved will be necessary.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis route allows for the creation of analogs to explore how modifications to the this compound scaffold affect its biological activity.

This technical guide provides a solid foundation of the known chemical aspects of this compound. The lack of biological data highlights a significant opportunity for researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this unique molecule.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H20O4 | CID 23635065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propionic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Action of Spirodionic Acid Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirodionic acid derivatives, a class of compounds that includes the insecticides spirotetramat and spiromesifen, exert their biological effects through the potent and specific inhibition of acetyl-CoA carboxylase (ACC).[1][2][3] This enzyme plays a pivotal role in the biosynthesis of lipids, which are crucial for a multitude of physiological processes in insects, including development, growth, and reproduction.[4][5] By disrupting lipid metabolism, these compounds lead to the cessation of growth, abnormal molting, and ultimately, the death of susceptible insect pests.[2][6] This guide provides a comprehensive overview of the mechanism of action, detailing the affected signaling pathways, quantitative data on inhibitory activity, and the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary molecular target of this compound derivatives is acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[7][8] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[9] ACC is a multifunctional enzyme with two key catalytic activities: biotin carboxylase (BC) and carboxyltransferase (CT).[8] this compound derivatives, specifically the enol form of spirotetramat, have been shown to inhibit insect and spider mite ACCs by interfering with the carboxyltransferase partial reaction.[10]

This inhibition of ACC leads to a depletion of malonyl-CoA, the essential building block for the synthesis of long-chain fatty acids by fatty acid synthase (FAS).[5][9] The disruption of fatty acid synthesis has profound consequences for the insect, as lipids are vital components of cell membranes, energy storage molecules (triglycerides), and precursors for signaling molecules.[4][11] The inability to produce these essential lipids results in a cascade of detrimental effects, including arrested development, particularly in immature stages, reduced fecundity in adult females, and ultimately, mortality.[6][12][13]

Systemic Activity and Metabolism

A key feature of some this compound derivatives, such as spirotetramat, is their systemic nature within plants.[1][14] After application, spirotetramat is absorbed by the plant and can be transported through both the xylem and phloem, a property known as ambimobility.[1][6][14] This dual-systemic movement ensures that the active compound is distributed throughout the plant, including to new growth and roots, providing comprehensive protection against concealed and sap-feeding pests.[1][2][6]

In the plant, spirotetramat is hydrolyzed to its active enol form.[14] This conversion is crucial for its insecticidal activity, as the enol is the form that effectively inhibits the target ACC enzyme.[10]

Signaling Pathways and Physiological Consequences

The inhibition of ACC by this compound derivatives initiates a cascade of events that disrupt cellular and physiological processes in insects. The central pathway affected is lipid biosynthesis.

Caption: Inhibition of the lipid biosynthesis pathway by this compound derivatives.

The disruption of these fundamental processes manifests in several observable effects on the target pests:

-

Cessation of Growth and Development: Immature insect stages, which have high demands for lipids for growth and molting, are particularly susceptible.[6]

-

Reduced Fecundity and Fertility: Adult females exposed to these compounds show a significant reduction in egg laying and egg viability.[12][13]

-

Mortality: The cumulative effect of disrupted lipid metabolism leads to the death of the insect.[2]

Quantitative Data on Inhibitory Activity

The potency of this compound derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the lethal concentration (LC50). While specific IC50 values for direct enzyme inhibition are not always readily available in public literature, the biological efficacy is well-documented.

| Compound | Target Pest | Bioassay Type | LC50 Value | Reference |

| Spiromesifen | Bemisia tabaci (Whitefly) | Leaf-dip | > 30,000 mg/L (Resistant Strain) | [15] |

| Spirotetramat | Bemisia tabaci (Whitefly) | Leaf-dip | 368.1 mg/L (Resistant Strain) | [15] |

It is important to note that resistance to these compounds has been observed in some field populations, leading to significantly higher LC50 values.[15][16]

Experimental Protocols

The elucidation of the mechanism of action of this compound derivatives has relied on a variety of biochemical and toxicological assays.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of the ACC enzyme.

Objective: To determine the concentration of the test compound required to inhibit 50% of the ACC enzyme activity (IC50).

Methodology:

-

Enzyme Preparation: ACC can be partially purified from insect tissues (e.g., Myzus persicae, Spodoptera frugiperda) or expressed in a recombinant system (e.g., baculovirus expression in insect cells).[10]

-

Assay Principle: The activity of ACC is typically measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA.[17]

-

Reaction Mixture: A typical reaction mixture includes:

-

Purified or recombinant ACC enzyme

-

Acetyl-CoA (substrate)

-

ATP (cofactor)

-

MgCl₂ (cofactor)

-

[¹⁴C]HCO₃⁻ (radiolabeled substrate)

-

Buffer solution (e.g., Tris-HCl)

-

Varying concentrations of the test compound (e.g., spirotetramat-enol)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Detection: The reaction is stopped by the addition of an acid (e.g., HCl). The acid-stable radioactivity, corresponding to the [¹⁴C]malonyl-CoA formed, is then measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for an Acetyl-CoA Carboxylase (ACC) inhibition assay.

Alternative high-throughput screening methods for ACC inhibitors include fluorescence intensity-based phosphate assays and fluorescence polarization-based ADP assays.[18][19]

Insect Bioassays

These assays are essential for evaluating the in vivo efficacy of the compounds against target pests.

Objective: To determine the lethal concentration (LC50 or LC90) or lethal dose (LD50) of the compound.

Methodology (Leaf-Dip Bioassay):

-

Insect Rearing: A susceptible population of the target insect is reared under controlled laboratory conditions.

-

Preparation of Test Solutions: Serial dilutions of the test compound are prepared in an appropriate solvent (e.g., acetone-water mixture).

-

Treatment: Plant leaves (e.g., cotton, cabbage) are dipped into the test solutions for a specific duration. Control leaves are dipped in the solvent alone.

-

Exposure: The treated leaves are allowed to dry, and then a known number of insects (e.g., adult whiteflies, aphid nymphs) are placed on the leaves within a ventilated container.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) after exposure.

-

Data Analysis: The mortality data is corrected for control mortality (Abbott's formula) and subjected to probit analysis to determine the LC50 and LC90 values.

Conclusion

This compound derivatives represent a significant class of insecticides with a well-defined mechanism of action targeting lipid biosynthesis. Their primary mode of action is the inhibition of acetyl-CoA carboxylase, a critical enzyme in the production of fatty acids. This disruption of a fundamental metabolic pathway leads to potent insecticidal activity against a range of sap-feeding pests. The systemic properties of certain compounds within this class, such as spirotetramat, further enhance their efficacy in agricultural settings. A thorough understanding of this mechanism is crucial for the effective use of these compounds, the management of potential resistance, and the development of new and improved insecticides.

References

- 1. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Concurrence in the ability for lipid synthesis between life stages in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pomais.com [pomais.com]

- 7. Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 9. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A journey into the world of insect lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Spirotetramat - Wikipedia [en.wikipedia.org]

- 15. Spiromesifen and spirotetramat resistance in field populations of Bemisia tabaci Gennadius in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to the Biosynthesis of Spirodionic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Spirodionic acid and its analogs represent a class of polyketide natural products with significant therapeutic potential. Understanding their biosynthesis is crucial for harnessing their medicinal properties through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing strong parallels with the closely related and better-characterized biosynthesis of spirolaxine. The pathway is initiated by a type III polyketide synthase (PKS) and proceeds through a series of tailoring reactions, including oxidations and rearrangements, to furnish the characteristic this compound scaffold. This document details the key enzymatic players, proposed intermediates, and available experimental data, offering a foundational resource for researchers in the field.

Introduction

This compound is a polyketide metabolite characterized by a unique spiro-ketal ring system, a structural feature often associated with diverse biological activities. While the direct biosynthetic pathway of this compound is not yet fully elucidated, significant insights can be gleaned from the biosynthesis of spirolaxine, a structurally similar compound produced by the fungus Sporotrichum laxum. This guide will focus on the established and proposed steps in the biosynthesis of these spiro-containing polyketides, providing a robust framework for future research and development.

The Core Biosynthetic Machinery: A Type III Polyketide Synthase

The biosynthesis of the this compound core is initiated by a Type III polyketide synthase (PKS). In the case of spirolaxine, the dedicated enzyme is Sl-PKS2.[1] Type III PKSs are homodimeric enzymes that iteratively condense a starter acyl-CoA unit with several malonyl-CoA extender units to generate a poly-β-keto chain, which is then cyclized to form an aromatic scaffold.

Starter and Extender Units

The biosynthesis of the polyketide backbone of spirolaxine, and likely this compound, utilizes a fatty acyl-CoA molecule as a starter unit and malonyl-CoA as the extender unit.[1]

-

Starter Unit: Fatty acyl-CoAs of varying chain lengths (typically C6-C10) are incorporated as the initial building block.[1]

-

Extender Unit: Malonyl-CoA provides the two-carbon units for the iterative extension of the polyketide chain.

The selection of the specific fatty acyl-CoA starter unit contributes to the diversity of the final products.

The Polyketide Synthase Reaction

The Sl-PKS2 enzyme catalyzes the following key steps:

-

Chain Initiation: Loading of a fatty acyl-CoA starter unit onto the enzyme's active site.

-

Chain Elongation: Iterative decarboxylative condensation of malonyl-CoA units to the growing polyketide chain.

-

Cyclization and Aromatization: The resulting poly-β-keto intermediate undergoes an intramolecular aldol condensation to form a resorcinolic acid intermediate, which is then decarboxylated to yield an alkylresorcinol.[1]

Proposed Biosynthetic Pathway of this compound

Based on the characterized pathway of spirolaxine, the biosynthesis of this compound is proposed to proceed through the following key stages, starting from the alkylresorcinol intermediate.

Key Intermediates and Enzymatic Transformations

The transformation of the initial alkylresorcinol product into the final this compound structure requires a series of post-PKS modifications, often referred to as tailoring reactions. These reactions are catalyzed by a suite of enzymes typically encoded within the same biosynthetic gene cluster (BGC) as the PKS.

Proposed Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of this compound.

Tailoring Enzymes

The following classes of tailoring enzymes are proposed to be involved in the biosynthesis of this compound:

-

Cytochrome P450 Monooxygenases: These enzymes are responsible for the regioselective hydroxylation of the alkylresorcinol core and subsequent oxidative rearrangements that are crucial for the formation of the spiro-ketal moiety.

-

Methyltransferases: S-adenosyl methionine (SAM)-dependent methyltransferases are likely involved in the methylation of hydroxyl groups on the aromatic ring or other parts of the molecule.

-

Dehydrogenases/Reductases: These enzymes may be involved in modifying the oxidation state of intermediates in the pathway.

The exact sequence of these tailoring reactions is a key area for future research.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the biosynthesis of this compound. The following table summarizes the available data for the key enzyme in the related spirolaxine pathway, Sl-PKS2.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Reference |

| Sl-PKS2 | Hexanoyl-CoA | 25.3 ± 2.1 | 0.12 ± 0.01 | [1] |

| Sl-PKS2 | Octanoyl-CoA | 18.9 ± 1.5 | 0.15 ± 0.01 | [1] |

| Sl-PKS2 | Decanoyl-CoA | 15.2 ± 1.1 | 0.18 ± 0.01 | [1] |

| Sl-PKS2 | Malonyl-CoA | 45.6 ± 3.8 | - | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the spirolaxine biosynthetic pathway, which are directly applicable to the investigation of this compound biosynthesis.

Gene Disruption and Heterologous Expression

Objective: To identify the genes responsible for this compound biosynthesis.

Caption: Workflow for gene identification and functional characterization.

Methodology:

-

Gene Disruption:

-

A disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene is constructed.

-

The producing organism is transformed with this cassette, and homologous recombination leads to the replacement of the target gene.

-

Metabolite analysis of the resulting mutant strain by HPLC and LC-MS is used to confirm the loss of this compound production.[1]

-

-

Heterologous Expression:

-

The candidate biosynthetic genes are cloned into an expression vector.

-

The vector is introduced into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.

-

The culture broth of the recombinant host is analyzed for the production of this compound or its intermediates.[1]

-

Enzyme Assays

Objective: To characterize the function and kinetics of the biosynthetic enzymes.

Methodology for Type III PKS (Sl-PKS2):

-

Protein Expression and Purification: The enzyme is overexpressed in E. coli with an affinity tag (e.g., His-tag) and purified using affinity chromatography.[1]

-

In Vitro Assay: The purified enzyme is incubated with the starter unit (fatty acyl-CoA) and the extender unit (radiolabeled or unlabeled malonyl-CoA) in a suitable buffer.[1]

-

Product Analysis: The reaction products are extracted and analyzed by thin-layer chromatography (TLC), HPLC, and LC-MS to identify and quantify the alkylresorcinol products.[1]

-

Kinetic Analysis: Enzyme assays are performed with varying substrate concentrations to determine the Km and kcat values.[1]

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of polyketide diversification. While the core of the pathway, involving a type III PKS, is reasonably well understood through analogy to spirolaxine biosynthesis, the precise sequence and mechanisms of the tailoring reactions that install the characteristic spiro-ketal remain a key area for future investigation. The identification and characterization of the complete biosynthetic gene cluster for this compound will be instrumental in fully elucidating this pathway. Such knowledge will not only provide fundamental insights into natural product biosynthesis but also pave the way for the engineered production of novel this compound analogs with potentially improved therapeutic properties. The experimental approaches outlined in this guide provide a clear roadmap for researchers to unravel the remaining mysteries of this compound biosynthesis.

References

The Spirodionic Acid Core: A Scaffold for Diverse Biological Activity

An In-depth Guide to the Structure-Activity Relationship of Spirodionic Acid Compounds for Researchers, Scientists, and Drug Development Professionals.

The this compound core, characterized by a unique spirocyclic arrangement of a dionic acid moiety, has emerged as a privileged scaffold in medicinal chemistry and agrochemistry. This versatile structural motif is the foundation for a wide array of compounds exhibiting a remarkable spectrum of biological activities, ranging from insecticidal and herbicidal to anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of various classes of this compound compounds, offering insights into the molecular features that govern their biological functions. Detailed experimental methodologies and an exploration of the signaling pathways modulated by these compounds are included to facilitate further research and development in this exciting field.

Core Structure and Mechanism of Action

This compound derivatives are broadly classified based on the nature of the heterocyclic ring system fused at the spiro center. Prominent examples include spirotetramat and spirodiclofen, which are derivatives of tetramic and tetronic acids, respectively. A key mode of action for many insecticidal and herbicidal spirodionic acids is the inhibition of acetyl-CoA carboxylase (ACC), a crucial enzyme in lipid biosynthesis.[1] By blocking ACC, these compounds disrupt the production of fatty acids, leading to metabolic failure and death in susceptible organisms.

However, the biological activities of this compound derivatives extend far beyond ACC inhibition. Spirooxindoles, for instance, have garnered significant attention for their potent anticancer properties, often achieved through the modulation of critical signaling pathways involved in cell cycle regulation and apoptosis. Similarly, spiropiperidine-containing compounds have shown promise as anti-inflammatory agents and histone deacetylase (HDAC) inhibitors.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound compounds is intricately linked to their three-dimensional structure. Modifications to the core scaffold, as well as the nature and position of various substituents, can profoundly influence their potency, selectivity, and pharmacokinetic properties. The following sections summarize the key SAR findings for different classes of this compound derivatives.

Insecticidal and Acaricidal Activity

Spirotetramat and its analogues have been extensively studied for their insecticidal and acaricidal properties. The SAR of these compounds reveals several key features:

-

The Spirocyclic Core: The spirocyclic system is essential for activity, providing a rigid framework that correctly orients the key functional groups for interaction with the ACC enzyme.

-

The Acyl Group: The nature of the acyl group at the enol oxygen is critical. For instance, the ethyl carbonate group in spirotetramat is a key feature for its pro-insecticidal nature.[2]

-

Substituents on the Phenyl Ring: The substitution pattern on the 3-phenyl ring significantly impacts potency. Electron-withdrawing or donating groups at specific positions can modulate the electronic properties of the molecule and its binding affinity to the target enzyme.

-

The Cyclohexane Ring: Modifications to the cyclohexane ring, such as the introduction of different substituents, can influence the lipophilicity and metabolic stability of the compounds.

Table 1: SAR of Spirotetramat Analogues against Various Pests

| Compound | R1 (at C4-enol) | R2 (on Phenyl Ring) | R3 (on Cyclohexane) | Target Pest | Activity (LC50/IC50) |

| Spirotetramat | -OCOOEt | 2,5-di-Me | 8-OMe | Aphis gossypii | Sublethal effects at LC10, LC30 |

| Analogue 1 | -H | 2,5-di-Me | 8-OMe | Aphis fabae | 0.42 mg/L |

| Analogue 2 | -COMe | 2,5-di-Me | 8-OMe | Aphis fabae | 0.28 mg/L |

| Analogue 3 | -COEt | 2,5-di-Me | 8-OMe | Tetranychus cinnabarinus | Comparable to Spirotetramat |

| Spirodiclofen | 2,2-dimethylbutyryloxy | 2,4-di-Cl | - | Tetranychus cinnabarinus | Potent acaricidal activity |

| Spirodiclofen Ether Derivative 1 | -OCH2Ph | 2,4-di-Cl | - | Aphis citricola | >2.0-fold potent than spirodiclofen |

| Spirodiclofen Ether Derivative 2 | -OCH2(4-Cl-Ph) | 2,4-di-Cl | - | Mythimna separata | >1.8-fold potent than spirodiclofen |

Anticancer Activity of Spirooxindoles

Spirooxindoles represent a prominent class of spiro-compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of key proteins in cancer-related signaling pathways, such as the p53-MDM2 interaction and Polo-like kinase 4 (Plk4).

-

Inhibition of p53-MDM2 Interaction: Certain spirooxindoles act as potent inhibitors of the murine double minute 2 (MDM2) protein, which is a negative regulator of the p53 tumor suppressor. By disrupting the p53-MDM2 interaction, these compounds stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[3]

-

Inhibition of Plk4 Kinase: Plk4 is a serine/threonine kinase that plays a crucial role in centrosome duplication. Overexpression of Plk4 is observed in various cancers. Spirooxindole derivatives have been shown to inhibit Plk4, leading to mitotic defects and cancer cell death.

Table 2: Anticancer Activity of Spirooxindole Derivatives

| Compound | Modification on Spirooxindole Core | Cancer Cell Line | Activity (IC50 in µM) |

| MI-888 | - | SJSA-1 (osteosarcoma) | 0.00044 (Ki) |

| Analogue 4 | Pyrrolidine-thiazolidinone hybrid | HCT116 (colon) | 51 |

| Analogue 5 | Pyrrolidine-thiazolidinone hybrid | Caco2 (colorectal) | 63 |

| Analogue 6 | Pyrrolizidine-fused | MDA-MB-231 (breast) | 3.797 |

| Analogue 7 | Pyrrolizidine-fused | PC3 (prostate) | 4.314 |

| Analogue 8 | Benzimidazole scaffold | MDA-MB 231 (breast) | 3.797–6.879 |

| Analogue 9 | Benzimidazole scaffold | PC3 (prostate) | 4.252 to 7.567 |

Antimicrobial Activity

Several spiro-compounds, particularly those incorporating heterocyclic moieties like pyran and thiazolidine, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Spiro-Compounds

| Compound Class | Specific Derivative | Target Microorganism | Activity (MIC in µg/mL) |

| Spiro-4H-pyran | Indole and cytosine derivative | Staphylococcus aureus | 32 |

| Spiro-4H-pyran | Indole and cytosine derivative | Streptococcus pyogenes | 64 |

| Spiro-thiazolidine | Nanocomposite with silver nanoparticles | Methicillin-resistant S. aureus (MRSA) | 3.81 |

| Spiro-indoline | - | S. aureus | 2 |

| Spirooxindole | 3-[(4-fluorophenyl)carbonyl]-4-phenylspiro[indole-3,2-pyrrolidin]-2(1H)-one | Staphylococcus aureus | 20 |

| Spirooxindole | 3-[(4-fluorophenyl)carbonyl]-5-(2-methylpropyl)-4-(phenyl)spiro[indole-3,2-pyrrolidin]-2(1H)-one | Escherichia coli | 20 |

Key Signaling Pathways

The diverse biological activities of this compound compounds stem from their ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Acetyl-CoA Carboxylase (ACC) Inhibition Pathway

This pathway is central to the insecticidal and herbicidal action of many spirodionic acids.

p53-MDM2 Signaling Pathway

Spirooxindoles can activate the p53 tumor suppressor pathway by inhibiting its negative regulator, MDM2.

Plk4 Kinase Signaling Pathway

Inhibition of Plk4 by spirooxindoles disrupts centrosome duplication and leads to mitotic catastrophe in cancer cells.

NF-κB and MAPK Signaling Pathways in Inflammation

Certain spiropiperidine derivatives exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound compounds.

General Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

A common and efficient method for synthesizing spirooxindoles is the 1,3-dipolar cycloaddition reaction. This typically involves the in-situ generation of an azomethine ylide from an isatin derivative and an amino acid (e.g., proline or sarcosine), which then reacts with a dipolarophile (e.g., an α,β-unsaturated ketone).

General Procedure:

-

To a solution of the isatin (1.0 mmol) and the amino acid (1.2 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL), add the dipolarophile (1.0 mmol).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis of Spirotetramat

The synthesis of spirotetramat involves a multi-step process, a simplified representation of which is provided below. The key steps include the formation of a spirocyclic intermediate followed by acylation.

Simplified Synthetic Scheme:

-

Reaction of 2,5-dimethylphenylacetyl chloride with ethyl 1-amino-4-methoxycyclohexanecarboxylate to form an amide intermediate.

-

Intramolecular cyclization of the amide intermediate to form the spiro-tetramic acid core.

-

Acylation of the enol hydroxyl group with ethyl chloroformate to yield spirotetramat.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol Overview:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5]

Protocol Overview:

-

Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which reacts with nitrite to form a colored product.

-

Measure the absorbance at approximately 540 nm.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Histone Deacetylase (HDAC) Activity Assay

HDAC activity can be measured using commercially available kits, which are often based on a fluorometric or colorimetric method.

General Principle:

-

A substrate containing an acetylated lysine residue is incubated with a source of HDAC enzyme (e.g., nuclear extract or purified HDAC).

-

The HDAC enzyme deacetylates the lysine residue.

-

A developer solution is added, which specifically recognizes and processes the deacetylated substrate to produce a fluorescent or colored product.

-

The fluorescence or absorbance is measured, and the HDAC activity is proportional to the signal generated.

-

To test for HDAC inhibition, the assay is performed in the presence of the test compound, and the reduction in signal is measured.[6]

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and valuable scaffold in the development of new therapeutic and agrochemical agents. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the biological activity and selectivity of these compounds. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, underscore the broad potential of this chemical class.

Future research in this area should continue to focus on:

-

Rational Design and Synthesis: Leveraging the established SAR to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways of new this compound derivatives to better understand their biological effects.

-

Exploration of New Therapeutic Areas: Investigating the potential of this compound compounds for other diseases, such as neurodegenerative disorders and metabolic diseases.

-

Development of More Efficient and Sustainable Synthetic Methodologies: Optimizing synthetic routes to improve yields, reduce costs, and minimize environmental impact.

By continuing to explore the rich chemistry and biology of this compound compounds, the scientific community can unlock their full potential for the benefit of human health and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

An In-depth Technical Guide to the Spectroscopic Data of Spirodionic Acids

For Researchers, Scientists, and Drug Development Professionals

The term "spirodionic acid" generally refers to a class of natural products known as spirotetronate antibiotics. These compounds are characterized by a unique spirocyclic system containing a tetronic acid moiety. Due to their complex structures and significant biological activities, including antibacterial and antitumor properties, spirotetronates are of great interest to the scientific community. This guide provides a comprehensive overview of the spectroscopic data for a representative member of this class, decatromicin B, along with the experimental protocols for its isolation and characterization.

Spectroscopic Data of Decatromicin B

The structural elucidation of spirotetronate antibiotics like decatromicin B relies heavily on a combination of spectroscopic techniques. The following tables summarize the key NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of Decatromicin B (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 4.08 | d | 9.8 |

| 4 | 2.54 | m | |

| 5 | 1.60, 1.35 | m | |

| 6 | 1.75, 1.25 | m | |

| 7 | 3.50 | dd | 10.3, 4.4 |

| 8 | 1.95 | m | |

| 9 | 3.39 | ddd | 10.3, 10.3, 4.4 |

| 10 | 1.60 | m | |

| 11 | 1.45, 1.15 | m | |

| 12 | 1.80, 1.20 | m | |

| 13 | 1.90 | m | |

| 14 | 0.95 | d | 6.8 |

| 15 | 0.88 | d | 6.8 |

| 17 | 5.35 | s | |

| 18 | 1.79 | s | |

| 19 | 6.09 | s | |

| 21 | 6.82 | s | |

| 22 | 6.90 | s | |

| 1' | 5.30 | d | 2.0 |

| 2' | 4.25 | dd | 3.4, 2.0 |

| 3' | 3.80 | dd | 9.8, 3.4 |

| 4' | 3.55 | m | |

| 5' | 3.95 | dq | 9.8, 6.4 |

| 6' | 1.25 | d | 6.4 |

| N-Me | 2.30 | s |

¹³C NMR Spectroscopic Data of Decatromicin B (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 172.5 |

| 2 | 103.2 |

| 3 | 80.1 |

| 4 | 45.2 |

| 5 | 25.1 |

| 6 | 32.8 |

| 7 | 78.9 |

| 8 | 35.6 |

| 9 | 70.2 |

| 10 | 38.1 |

| 11 | 28.9 |

| 12 | 36.5 |

| 13 | 30.1 |

| 14 | 21.5 |

| 15 | 20.8 |

| 16 | 168.7 |

| 17 | 118.5 |

| 18 | 135.1 |

| 19 | 115.2 |

| 20 | 128.4 |

| 21 | 110.1 |

| 22 | 121.3 |

| 1' | 98.5 |

| 2' | 70.5 |

| 3' | 72.1 |

| 4' | 75.3 |

| 5' | 68.9 |

| 6' | 18.2 |

| N-Me | 28.7 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

| Spectroscopic Technique | Key Data |

| FT-IR (KBr, cm⁻¹) | 3400 (br, O-H), 2950 (C-H), 1720 (C=O, ester), 1680 (C=O, tetronic acid), 1620 (C=C) |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z [M-H]⁻ calculated for C₄₅H₅₇N₂O₁₀Cl: 821.3831, found: 821.3829 |

Experimental Protocols

The isolation and characterization of spirotetronate antibiotics involve a multi-step process, beginning with fermentation of the producing microorganism, followed by extraction and chromatographic purification of the target compounds.

Fermentation and Extraction

-

Fermentation: The producing strain, Actinomadura sp., is cultured in a suitable production medium under optimal temperature and aeration conditions for a specific duration to allow for the biosynthesis of the desired metabolites.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The mycelium and supernatant are typically extracted separately with an organic solvent such as ethyl acetate or butanol to capture a broad range of secondary metabolites. The organic extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or open column chromatography on silica gel or HP-20 resin.

-

Medium-Pressure Liquid Chromatography (MPLC): Fractions of interest are further purified by MPLC on a C18 reversed-phase column using a gradient elution system, typically with a water/acetonitrile or water/methanol mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification of the spirotetronate compounds is achieved by preparative or semi-preparative HPLC on a C18 column, yielding the pure compounds for spectroscopic analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of spirotetronate antibiotics.

Spirodionic acid CAS number and chemical identifiers

An In-depth Technical Guide to Spirodionic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

This compound is a novel natural product with a unique spirocyclic scaffold. The primary chemical identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 955949-53-8 | CymitQuimica[1] |

| Molecular Formula | C₁₅H₂₀O₄ | PubChem[2] |

| PubChem CID | 23635065 | PubChem[2] |

| SMILES | CCC1=C(C)C(=O)C | Biohippo.com[3] |

Introduction to this compound

This compound is a microbial metabolite first isolated from Streptomyces sp.[4]. Its discovery has garnered interest within the scientific community due to its novel spiro[4.5]decene skeleton[5]. This class of compounds is of interest for potential biological activities and complex chemical synthesis. Research has focused on elucidating its structure, understanding its biosynthesis, and achieving its total synthesis[4][6].

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound and its derivatives, as documented in the scientific literature.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through a selective spiroannelation strategy involving a twofold Michael addition[6]. This approach was instrumental in preparing stereoisomers of a key intermediate, 4-ethenylspiro[4.5]dec-6-en-1,8-dione, which was crucial for elucidating the structure of the natural product[6].

A key step in the synthesis involves the reaction of 3-ethenyl-2-formylcyclopentanone with penten-3-one, followed by an intramolecular aldol condensation to form the spirocycle[6]. An alternative strategy employed a twofold Michael addition to a dialkenyl ketone, followed by dehydrogenation, diastereoselective methylation, and oxidative degradation to yield the natural product[6].

Derivatization of this compound

For the purpose of structural elucidation and crystallization, several derivatives of this compound have been synthesized.

3.2.1. Synthesis of 4-Bromophenyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate

-

Procedure: To a solution of this compound (10 mg, 0.038 mmol) in dichloromethane (4 mL), p-bromophenol (9.8 mg, 0.057 mmol), N'-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (11 mg, 0.057 mmol), and a catalytic amount of 4-dimethylaminopyridine were added[7].

-

The reaction mixture was stirred for 4 hours at room temperature.

-

The mixture was then diluted with dichloromethane (6 mL) and water (10 mL).

-

The organic phase was separated and washed with water (10 mL) and saturated aqueous sodium chloride solution (10 mL).

-

The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo[7].

3.2.2. Synthesis of 2-Bromophenyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate

-

Procedure: This derivative was synthesized analogously to the 4-bromophenyl derivative, using o-bromophenol instead of p-bromophenol[7].

-

Purification was achieved by flash column chromatography on silica gel (cyclohexane/ethyl acetate 1:2) to yield the product as a colorless solid[7].

3.2.3. Synthesis of 4-Bromophenacyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate

-

Procedure: To a solution of this compound (14 mg, 0.053 mmol) in dimethylformamide (0.35 mL), potassium fluoride (6.0 mg, 0.103 mmol) was added.

-

After stirring for 10 minutes, 4-bromophenacyl bromide (14 mg, 0.050 mmol) dissolved in dimethylformamide (0.3 mL) was added, and stirring was continued for 1.5 hours.

-

The reaction mixture was diluted with diethyl ether (5 mL) and washed with water (2 x 6 mL) before being concentrated in vacuo[7].

Biosynthesis

The biosynthesis of this compound is proposed to occur via an intermolecular Diels-Alder-type reaction[5]. Feeding experiments with ¹³C-labeled precursors suggest that the 6-ethyl-2H-pyrone and sarkomycin are precursors in the formation of the spirocyclic structure of this compound[5].

Biological Activity

Initial studies have indicated that this compound exhibits biological activity, including the distinct inhibition of V-type ATPase[4]. However, detailed quantitative data on its inhibitory concentrations (e.g., IC₅₀ values) are not extensively reported in the available literature. Further research is required to fully characterize its biological and pharmacological properties.

Visualization of Synthetic Logic

The following diagram illustrates the logical workflow for the derivatization of this compound for structural analysis.

References

- 1. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allyl-Palladium Catalyzed Dehydrogenation of Carbonyl Compounds and Total Synthesis of (+)-Granatumine A and Clovan-2,9-Dione - ProQuest [proquest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Toxicological Profile of Spirodionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirodionic acid and its derivatives represent a significant class of compounds, primarily utilized as insecticides and acaricides. Their unique mode of action, targeting lipid biosynthesis, sets them apart from many other pesticides. This technical guide provides an in-depth review of the toxicological profile of key this compound derivatives, namely spirotetramat and spirodiclofen. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and an elucidation of the toxicological mechanisms. All quantitative data are summarized in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, the mechanism of action is visualized using a signaling pathway diagram.

Introduction

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for spirotetramat and spirodiclofen, providing a comparative overview of their acute and chronic toxicity, as well as established acceptable daily intake levels.

Table 1: Acute Toxicity Data

| Compound | Test | Species | Route | LD50 / LC50 | Reference |

| Spirotetramat | Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg bw | [4] |

| Spirotetramat | Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | [4] |

| Spirotetramat | Acute Inhalation Toxicity | Rat | Inhalation | > 4.18 mg/L | [4] |

| Spirodiclofen | Acute Oral Toxicity | Rat | Oral | > 2500 mg/kg bw | [5] |

| Spirodiclofen | Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | [5] |

| Spirodiclofen | Acute Inhalation Toxicity | Rat | Inhalation | > 5.03 mg/L | [5] |

Table 2: Chronic Toxicity and Acceptable Intake Levels

| Compound | Study | Species | NOAEL | ADI | Reference |

| Spirotetramat | 1-Year Study | Dog | 5 mg/kg bw/day | 0.05 mg/kg bw/day | [6][7][8] |

| Spirodiclofen | 1-Year Study | Dog | 1.45 mg/kg bw/day | - | [9] |

| Spirotetramat | 2-Year Study | Rat | 12.5 mg/kg bw/day | - | [4] |

| Spirodiclofen | 2-Year Study | Rat | 14.7 mg/kg bw/day (Carcinogenicity) | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols for key studies cited in this guide.

Acute Oral Toxicity Study (as per OECD TG 423)

-

Test Substance: Spirodiclofen

-

Species: Wistar Rats (male and female)

-

Dosage: A single oral dose of 2000 mg/kg body weight was administered.

-

Procedure: The substance was administered by gavage. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing. A necropsy was performed on all animals at the end of the observation period.

-

Reference: [9]

One-Year Chronic Oral Toxicity Study in Dogs

-

Test Substance: Spirotetramat

-

Species: Beagle Dogs

-

Dosage Levels: Animals were administered spirotetramat via their diet at concentrations of 0, 200, 600, and 1800 ppm.

-

Procedure: The study duration was one year. Throughout the study, clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis were monitored. At the end of the study, a full necropsy and histopathological examination of organs and tissues were performed.

-

Key Findings: The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 ppm, equivalent to 5 mg/kg bw/day, based on effects such as thymus involution.[4][7]

Carcinogenicity Study in Rats

-

Test Substance: Spirodiclofen

-

Species: Rats

-

Dosage Levels: Spirodiclofen was administered through the diet at concentrations of 0, 25, 350, or 2500 ppm for two years.

-

Procedure: Animals were monitored for clinical signs, body weight, food consumption, and tumor formation. A complete histopathological examination was conducted at the end of the study.

-

Key Findings: The study identified an increased incidence of Leydig-cell adenomas in males. The NOAEL for carcinogenicity was established at 350 ppm, equivalent to 14.7 mg/kg bw per day.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound derivatives like spirotetramat and spirodiclofen is the inhibition of acetyl-CoA carboxylase (ACC).[1][10] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis.

In insects, the inhibition of ACC by this compound derivatives leads to a depletion of malonyl-CoA, which is a crucial building block for the synthesis of fatty acids. Fatty acids are essential components of cell membranes, energy storage molecules, and signaling molecules. The disruption of lipid biosynthesis interferes with normal growth, development, and reproduction of the target pests, ultimately leading to their death.[2]

Genotoxicity and Carcinogenicity

Spirotetramat

Spirotetramat has been tested in a battery of in vitro and in vivo genotoxicity assays. The overall weight of evidence indicates that spirotetramat is not genotoxic.[4][11] Long-term carcinogenicity studies in rats and mice did not show any treatment-related increase in tumor incidence.[4][6] Based on these findings, spirotetramat is not considered to be carcinogenic to humans.[12][13]

Spirodiclofen

Spirodiclofen has also been evaluated in a range of genotoxicity tests and was found to be non-genotoxic.[5][9] However, in long-term carcinogenicity studies, spirodiclofen was found to induce tumors in rodents. An increased incidence of Leydig cell adenomas and uterine adenocarcinomas was observed in rats, and liver tumors were seen in mice.[14][15][16] Consequently, spirodiclofen has been classified as "likely to be carcinogenic to humans".[15][17]

Reproductive and Developmental Toxicity

Spirotetramat

In reproductive toxicity studies in rats, spirotetramat was found to cause adverse effects on male reproductive organs at high doses, including abnormal sperm.[4][18][19] Developmental toxicity studies in rats and rabbits did not show evidence of teratogenicity.[4]

Spirodiclofen

Reproductive toxicity studies with spirodiclofen in rats showed adverse effects on fertility in the F1 generation at the highest dose tested, including delayed sexual maturation and effects on reproductive organs.[5] Developmental toxicity studies in rats and rabbits did not indicate that spirodiclofen is teratogenic.[5]

Conclusion

The toxicological profiles of the this compound derivatives, spirotetramat and spirodiclofen, are characterized by a common mechanism of action involving the inhibition of lipid biosynthesis. Both compounds exhibit low acute toxicity. In chronic studies, target organs have been identified, and for spirodiclofen, there is evidence of carcinogenicity in rodents. While this compound itself has not been extensively studied, the data on its derivatives provide a solid foundation for understanding the potential hazards associated with this class of chemicals. This guide serves as a critical resource for professionals in research and development, providing essential data and mechanistic insights to inform safety assessments and guide future research.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. pomais.com [pomais.com]

- 3. irac-online.org [irac-online.org]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. vkm.no [vkm.no]

- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. icaonline.co.za [icaonline.co.za]

- 10. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction [pubmed.ncbi.nlm.nih.gov]

- 11. bayercropscience.ie [bayercropscience.ie]

- 12. Federal Register :: Spirotetramat; Pesticide Tolerances [federalregister.gov]

- 13. Federal Register :: Spirotetramat; Pesticide Tolerances [federalregister.gov]

- 14. Federal Register :: Spirodiclofen; Pesticide Tolerances [federalregister.gov]

- 15. Federal Register :: Spirodiclofen; Pesticide Tolerances [federalregister.gov]

- 16. vkm.no [vkm.no]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

The Pharmacokinetics and Metabolism of Spirodionic Acid Derivatives: A Technical Guide

Introduction: Spirodionic acid derivatives, specifically tetronic and tetramic acid derivatives, are a class of compounds widely used as acaricides and insecticides. Their core chemical structure features a spirocyclic keto-enol system. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of two prominent this compound derivatives: spirodiclofen and spirotetramat. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of agrochemicals, toxicology, and drug metabolism.

Pharmacokinetics

The pharmacokinetic profiles of spirodiclofen and spirotetramat have been primarily characterized in studies using Wistar rats. These studies reveal rapid absorption and extensive metabolism following oral administration.

Absorption

Both spirodiclofen and spirotetramat are rapidly absorbed from the gastrointestinal tract after oral administration. In rats, peak blood concentrations for spirodiclofen are observed within 3 to 4 hours at lower doses (1-2 mg/kg bw), while at a higher dose (100 mg/kg bw), the peak is delayed to 8 hours or more, suggesting saturation of absorption.[1] For spirotetramat, absorption is also rapid, with maximum plasma concentrations of radioactivity reached between 0.1 and 2.0 hours after dosing at 2 or 100 mg/kg bw.[2][3] The extent of absorption for a single low dose of spirotetramat was determined to be 95%.[2]

Distribution

Following absorption, both compounds are distributed to various tissues. However, retention in organs and the carcass is generally low, with no evidence of significant bioaccumulation.[1] For spirodiclofen, at 3 hours post-dosing in rats, 52% of the administered dose was detected in organs and tissues in males, and 32% in females.[4] In the case of spirotetramat, tissue and organ concentrations of radioactivity at 48 hours post-dosing were very low (less than 0.2% of the administered dose).[2]

Metabolism

Spirodiclofen and spirotetramat undergo extensive metabolism in rats, with the parent compounds being largely absent in the excreta. A primary and crucial metabolic step for both compounds is the cleavage of the ester group, leading to the formation of their respective enol metabolites.[1][2]

For spirodiclofen , after the initial ester cleavage to its enol form (BAJ 2510), further metabolism in rats involves hydroxylation of the cyclohexane ring.[5] In male rats, the major urinary metabolite is the 3-hydroxy-enol metabolite, while in females, the enol metabolite is the predominant form.[1] Metabolism can continue with the cleavage of the enol ring, forming the cyclohexyl ester of 2,4-dichloromandelic acid, which is then further metabolized.[5]

Spirotetramat is also completely metabolized, with no parent compound found in the excreta of rats.[2] The major metabolite is spirotetramat-enol, accounting for 53-87% of the administered dose.[2] The second most abundant metabolite is spirotetramat-desmethyl-enol, which shows a sex-dependent difference in excretion, being higher in males.[3] Other minor metabolic reactions include conjugation of the enol with glucuronic acid and hydroxylation of the pyrrolidine ring to form spirotetramat-ketohydroxy.[3]

Excretion

The primary routes of excretion for the metabolites of both spirodiclofen and spirotetramat are urine and feces. For spirodiclofen, there are notable sex-related differences in the excretion pattern in rats. Females tend to excrete a greater proportion of radioactivity in the urine, whereas males excrete more in the feces, suggesting higher oral absorption in females.[4] With spirotetramat, excretion is mainly urinary and is very rapid, being essentially complete within 24 hours.[2] Fecal excretion of spirotetramat metabolites in rats accounts for 2-11% of the administered dose.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters for spirodiclofen and spirotetramat in Wistar rats.

Table 1: Pharmacokinetic Parameters of Spirodiclofen in Wistar Rats

| Parameter | Dose | Sex | Value | Reference |

| Tmax (Time to Peak Concentration) | 1-2 mg/kg bw | Male/Female | 3-4 hours | [1] |

| 100 mg/kg bw | Male/Female | ≥ 8 hours | [1] | |

| Total Body Burden (48h) | 1-2 mg/kg bw | Male/Female | < 1% of dose | [1] |

| Elimination Half-life | Not specified | Not specified | 3.5-5.3 hours | [6] |

Table 2: Pharmacokinetic Parameters of Spirotetramat in Wistar Rats

| Parameter | Dose | Sex | Value | Reference |

| Tmax (Time to Peak Concentration) | 2 or 100 mg/kg bw | Male/Female | 0.1-2.0 hours | [2] |

| Absorption Rate | 2 mg/kg bw | Male/Female | 95% | [2] |

| Urinary Excretion (24h) | 2 or 100 mg/kg bw | Male/Female | Essentially complete | [2] |

| Fecal Excretion | 2 or 100 mg/kg bw | Male/Female | 2-11% of dose | [2] |

| Tissue Residues (48h) | 2 or 100 mg/kg bw | Male/Female | < 0.2% of dose | [2] |

Experimental Protocols

Animal Pharmacokinetic Study Protocol (General)

A representative experimental design for a pharmacokinetic study of a this compound derivative in rats, based on the cited literature, is as follows:

-

Test Animals: Wistar rats are typically used.[3][4] Animals are housed under standard laboratory conditions.

-

Test Substance Administration: The test compound, often radiolabelled (e.g., with ¹⁴C), is administered orally via gavage.[3][4] Studies typically include low-dose and high-dose groups, and may also include a group pre-treated with the non-radiolabelled compound to assess for enzyme induction.[4]

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., every 24 hours) for up to 48 hours or longer.[3][4] Blood samples are collected at various time points to determine plasma concentration-time profiles. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle) are collected to determine the distribution of radioactivity.[4]

-

Analysis: The total radioactivity in the collected samples is determined by liquid scintillation counting. For metabolite profiling, urine, feces, and tissue extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites.[3]

Analytical Method for Spirotetramat and its Enol Metabolite in Biological Samples

The following is a generalized protocol for the analysis of spirotetramat and its enol metabolite in biological matrices, based on described methodologies:

-

Sample Preparation (QuEChERS Method):

-

A homogenized sample (e.g., fruit, vegetable, or tissue) is weighed into a centrifuge tube.

-

An extraction solvent, typically acetonitrile with a small percentage of formic acid, is added.[2][7]

-

Salts (e.g., magnesium sulfate, sodium acetate) are added to induce phase separation.[8]

-

The mixture is shaken vigorously and then centrifuged.

-

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE):

-

An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences.[8]

-

The tube is vortexed and then centrifuged.

-

-

Analysis by HPLC-MS/MS:

-

The final cleaned-up extract is filtered and injected into an HPLC-MS/MS system.

-

Separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water (often containing a modifier like formic acid).[2]

-

Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8] Isotopically labeled internal standards are often used for accurate quantification.[7]

-

Visualizations

Metabolic Pathways

Caption: Proposed metabolic pathway of Spirodiclofen in rats.

Caption: Proposed metabolic pathway of Spirotetramat in rats.

Experimental Workflow

Caption: General experimental workflow for a pharmacokinetic study.

References

- 1. fao.org [fao.org]

- 2. An efficient analytical method for analysis of spirotetramat and its metabolite spirotetramat-enol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.who.int [apps.who.int]

- 4. researchgate.net [researchgate.net]

- 5. Spirodiclofen | C21H24Cl2O4 | CID 177863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of Spirodionic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of spirodionic acid derivatives, a class of compounds known for their insecticidal and acaricidal properties. The primary mode of action for these compounds is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis. This guide details the molecular interactions, summarizes quantitative data, provides experimental protocols for model validation, and visualizes key pathways and workflows.

Introduction to Spirodionic Acids and Their Target

This compound derivatives, such as spirodiclofen and spirotetramat, are synthetic pesticides that belong to the chemical class of keto-enols. Their biological activity stems from their ability to interfere with lipid metabolism in target organisms, primarily mites and sucking insects. The molecular target of these compounds is acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids. By inhibiting ACC, this compound derivatives deplete the organism's lipid reserves, leading to growth arrest and eventual death.

Spirotetramat itself is a pro-insecticide that is metabolized in the plant or insect to its active enol form, spirotetramat-enol. This active metabolite is responsible for the inhibition of the ACC enzyme.

Quantitative Data on this compound Interactions

The following table summarizes the available quantitative data on the interaction of this compound derivatives with their primary target and metabolizing enzymes.

| Compound | Target/Enzyme | Organism(s) | Parameter | Value | Citation(s) |

| Spirotetramat-enol | Acetyl-CoA Carboxylase (ACC) | Caenorhabditis elegans (nematode) | IC50 | 50 µM | [1] |

| Spirotetramat-enol | Acetyl-CoA Carboxylase (ACC) | Myzus persicae (insect), Tetranychus urticae (mite) | IC50 | Nanomolar (nM) range | [2][3][4] |

| Spirodiclofen | Cytochrome P450 (CYP392E10) | Tetranychus urticae (mite) | Km | 43 µM | [5] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Km: Michaelis constant, indicating the substrate concentration at which the enzyme reaction rate is half of the maximum. It is a measure of the substrate's affinity for the enzyme.

Signaling Pathway and Mode of Action

This compound derivatives, specifically their enol forms, inhibit the carboxyltransferase (CT) domain of acetyl-CoA carboxylase. Kinetic studies have revealed that spirotetramat-enol acts as a competitive inhibitor with respect to the substrate acetyl-CoA and an uncompetitive inhibitor with respect to ATP.[1][3] This indicates that the inhibitor binds to the enzyme at the same site as acetyl-CoA, but binds to the enzyme-ATP complex.

The inhibition of ACC leads to a downstream depletion of malonyl-CoA, which is a crucial building block for the synthesis of fatty acids. This disruption of lipid biosynthesis affects various physiological processes, including development, growth, and reproduction of the target pests.

Caption: Signaling pathway of spirotetramat action.

In Silico Modeling Workflow

A typical in silico workflow for studying the interactions of this compound derivatives involves several key steps, from initial structure preparation to detailed molecular dynamics simulations.

Caption: A typical in silico modeling workflow.

Experimental Protocols

This section provides detailed methodologies for key in silico and in vitro experiments.

In Silico Protocols

5.1.1. Molecular Docking

This protocol outlines the steps for docking this compound derivatives into the carboxyltransferase domain of insect acetyl-CoA carboxylase.

-

Protein Preparation:

-

Obtain the crystal structure of the target enzyme. A suitable template is the carboxyltransferase domain of human ACC2 (PDB ID: 3K8X), as insect ACCase structures may not be readily available. Homology modeling can be used to generate a model of the insect ACCase based on the human template.

-

Prepare the protein using software such as Maestro (Schrödinger) or Chimera. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure using a force field like OPLS3e.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative (e.g., spirotetramat-enol) using a chemical drawing tool like ChemDraw.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94). Software like LigPrep (Schrödinger) can be used for this step, generating various tautomers and ionization states at a physiological pH.

-

-

Grid Generation:

-

Define the binding site on the prepared protein structure. This is typically centered on the location of the co-crystallized ligand in the template structure or identified through binding site prediction algorithms.

-

Generate a receptor grid that encompasses the defined binding site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely (e.g., 20 x 20 x 20 Å).

-

-

Docking Simulation:

-

Use a docking program such as Glide (Schrödinger), AutoDock Vina, or MOE to dock the prepared ligand into the receptor grid.

-

Employ a suitable scoring function to rank the different poses of the ligand in the binding site. The standard precision (SP) or extra precision (XP) mode can be used in Glide.

-

Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

-

5.1.2. Molecular Dynamics (MD) Simulation

MD simulations can be used to assess the stability of the ligand-protein complex obtained from docking.

-

System Preparation:

-

Use the best-docked pose of the this compound derivative-ACCase complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Parameters:

-

Employ a molecular dynamics engine such as GROMACS or AMBER.

-

Use a suitable force field for the protein and ligand (e.g., AMBER ff14SB for the protein and GAFF2 for the ligand).

-

Perform an initial energy minimization of the system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

-

Run the production simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.

-

-

Analysis:

-

Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and hydrogen bond occupancy.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction.

-

5.1.3. Pharmacophore Modeling and 3D-QSAR

These methods are useful for identifying the key chemical features required for biological activity and for predicting the activity of new compounds.

-

Pharmacophore Model Generation:

-

Select a set of active and inactive this compound analogues with known ACCase inhibitory activity.

-

Use software like LigandScout or Discovery Studio to generate pharmacophore models based on the common features of the active compounds. These features can include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Validate the generated pharmacophore model by screening a database of known active and inactive compounds.

-

-

3D-Quantitative Structure-Activity Relationship (3D-QSAR):

-

Align a series of this compound derivatives with known activities.

-